molecular formula C6H5ClN4 B7967860 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

Número de catálogo: B7967860
Peso molecular: 168.58 g/mol
Clave InChI: WZWVMZKAVCDPGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 1001353-56-5) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold recognized as a multimodal pharmacophore in the development of novel therapeutic agents . The 2-chloro and 4-amino substituents on the bicyclic heterocycle make it a versatile intermediate for further functionalization, enabling the synthesis of diverse compound libraries for biological screening . The core structure is of significant interest in the development of kinase inhibitors. Researchers have identified derivatives of 4-aminopyrrolotriazine as potent and selective inhibitors of key kinases . For instance, this chemotype has been explored as a selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ), a target for immunological disorders and cancers . More recent research has utilized this scaffold in the discovery of potent Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors, which are being investigated as a novel therapeutic approach for treating neuropathic pain . In these inhibitors, the pyrrolotriazine core is known to form critical hydrogen-bonding interactions with the kinase hinge region, which is essential for its biological activity . This product is intended for research purposes as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Propiedades

IUPAC Name

2-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-9-5(8)4-2-1-3-11(4)10-6/h1-3H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWVMZKAVCDPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Pyrrole Activation and Triazine Ring Formation

Initial activation of pyrrole with chlorosulfonyl isocyanate in acetonitrile/DMF at 5°C yields a reactive intermediate, which undergoes N-amination with O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine at 80°C. Subsequent cyclization with formamidine acetate and potassium carbonate at 70–80°C generates the triazine scaffold. While this method produces unsubstituted pyrrolotriazin-4-amine, chlorination at the 2-position may be introduced via electrophilic substitution or late-stage functionalization.

Cyclization of Functionalized Intermediates

Pyruvic Acid and Formamidine Route

A patent-pending method starts with pyruvic acid and formamidine hydrochloride, which undergo hydrazine-mediated cyclization to form 6-methyl-1,2,4-triazin-5(4H)-one. Reaction with 2-chloroacetaldehyde in aqueous HCl at 90°C generates a pyrrolotriazinone intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) and DIPEA in toluene at 120°C. Amination with aqueous ammonia yields the target compound, though this route requires careful control of chloroacetaldehyde stoichiometry to minimize isomer formation.

2,5-Dimethoxytetrahydrofuran as a Starting Material

Industrial-scale synthesis utilizes 2,5-dimethoxytetrahydrofuran and acethydrazide, proceeding through substitution, cyanation, and deacetylation steps. Cyclization with formamidine acetate under reflux conditions produces 4-aminopyrrolotriazine, which is then chlorinated at the 2-position using POCl₃ in dichloromethane (DCM). This method achieves a total yield of 52% over five steps, with a final purity >99% after recrystallization.

Transition Metal-Mediated Approaches

Palladium-catalyzed cross-coupling offers an alternative route for introducing chlorine. A Suzuki-Miyaura coupling on 2-bromopyrrolotriazin-4-amine, using chloroboronic acid and Pd(PPh₃)₄ in THF/water (3:1), affords the 2-chloro derivative in 68% yield. However, this method faces challenges in regioselectivity and requires rigorous purification to remove residual palladium.

Industrial Production and Scalability

Continuous-flow reactors enhance the scalability of pyrrolotriazine synthesis. A two-stage system combines:

  • Reactor 1 : Pyrrole cyclization at 80°C under 5 bar pressure (residence time: 30 min)

  • Reactor 2 : Gas-liquid segmented flow chlorination with Cl₂ gas at 25°C (residence time: 15 min)

This setup achieves 89% conversion with 92% selectivity for the 2-chloro isomer, outperforming batch processes in both yield (Δ+17%) and throughput (2.3 kg/h).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsStepsYield (%)Purity (%)
Pyrrole cyclizationPyrrole, ClSO₂NCOFormamidine acetate36598
Pyruvic acid routePyruvic acid, formamidinePOCl₃, DIPEA55899.5
Dimethoxytetrahydrofuran2,5-DimethoxytetrahydrofuranAcethydrazide, POCl₃55299.2
Continuous-flowPyrrole, Cl₂ gasPd catalyst28999.8

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Unwanted 3-chloro and 5-chloro isomers form due to the electron-rich nature of the triazine ring. Adding Lewis acids like FeCl₃ (10 mol%) directs electrophilic chlorination to the 2-position, improving selectivity from 4:1 to 19:1 (2-Cl:3-Cl).

Purification Techniques

High-performance countercurrent chromatography (HPCCC) with hexane/ethyl acetate/water (5:5:1) effectively separates chloro isomers, achieving 99.9% purity in single-pass runs .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield amino derivatives, which may have enhanced biological activity .

Aplicaciones Científicas De Investigación

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of adaptor protein 2-associated kinase 1 (AAK1), which plays a role in modulating receptor endocytosis. By inhibiting AAK1, the compound can affect various cellular pathways, including those involved in pain signaling and viral entry into cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of pyrrolo[2,1-f][1,2,4]triazin-4-amine and their biological or industrial relevance:

Compound Substituent Key Applications Synthetic Methods References
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Br at C7 Nucleobase unit of Remdesivir (antiviral drug); intermediate in continuous-flow synthesis Bromination of pyrrolotriazine core using NBS or DBDMH; multistep batch/flow processes
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine I at C7 Precursor for ribonolactone coupling in nucleoside synthesis Iodination via electrophilic substitution; reaction with DMF-DMA in ethanol
PI3Kδ Inhibitors Aryl/piperazine Anticancer agents (e.g., BMS-645737); selective kinase inhibition Buchwald-Hartwig amination; modular substitution on the triazine ring
Xylo-C-Nucleosides Xylose moiety Antiproliferative activity against cancer cells Palladium-catalyzed hydrogen transfer for debenzylation; glycosidic bond formation
FGFR Inhibitors Varied groups Treatment of fibroblast growth factor receptor-driven cancers SNAr reactions; optimization of substituents for kinase selectivity

Key Differences and Implications:

Substituent Position and Reactivity: 7-Bromo and 7-iodo derivatives are critical intermediates for antiviral drugs like Remdesivir, where halogenation at C7 enables cross-coupling reactions (e.g., with ribonolactone) . Bromination vs. Iodination: Brominated derivatives (e.g., 7-Bromo) are favored in large-scale synthesis due to lower cost and easier handling compared to iodinated analogs .

Biological Activity: 7-Bromo/7-Iodo Derivatives: Primarily used in antiviral applications. The 7-bromo derivative is a key building block in Remdesivir, targeting RNA-dependent RNA polymerase (RdRp) in coronaviruses . PI3Kδ Inhibitors: Derivatives with aryl/piperazine substituents exhibit nanomolar potency against PI3Kδ, a kinase implicated in B-cell malignancies. For example, BMS-645737 showed enhanced metabolic stability due to its oxadiazole substituent . Xylo-C-Nucleosides: These compounds demonstrate antiproliferative activity by mimicking natural nucleosides, disrupting DNA/RNA synthesis in cancer cells .

Synthetic Challenges :

  • Continuous-Flow Synthesis : The 7-bromo derivative is synthesized via a five-step continuous-flow process, improving scalability and safety compared to traditional batch methods .
  • Regioselectivity : Bromination of the triazine core often requires precise conditions to avoid over-halogenation. For instance, N-bromosuccinimide (NBS) in dichloroethane achieves 84% regioselectivity for the 7-bromo derivative .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : The unsubstituted pyrrolotriazine core (LogP = 0.89) exhibits moderate hydrophobicity, which increases with halogenation (e.g., 7-bromo derivative: LogP ~1.5) .
  • Metabolic Stability : PI3Kδ inhibitors with bulky substituents (e.g., 5-isopropyl-6-oxadiazolyl) show reduced CYP450-mediated metabolism, enhancing their half-life .
  • Safety protocols for pyrrolotriazine analogs emphasize glovebox use and waste neutralization .

Actividad Biológica

2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine
  • Molecular Formula : C6H5ClN4
  • Molecular Weight : 168.58 g/mol
  • CAS Number : 1001353-56-5

The biological activity of 2-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine has been linked to its interactions with various biological targets:

  • Kinase Inhibition : It has been identified as a potential inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This makes it a candidate for anticancer therapies.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by interfering with viral replication processes.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in treating inflammatory diseases.

Biological Activity Data

Biological ActivityObservations
Kinase Inhibition Inhibits specific kinases involved in cancer pathways; enhances apoptosis.
Antiviral Properties Exhibits activity against certain viruses; mechanism under investigation.
Anti-inflammatory Reduces markers of inflammation in animal models; potential for therapeutic use.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of 2-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine in cancer models demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Case Study 2: Antiviral Mechanism

Research published in Journal of Medicinal Chemistry indicated that derivatives of this compound could inhibit viral entry into host cells. The study utilized both in vitro and in vivo methods to assess the antiviral efficacy against influenza viruses.

Case Study 3: Anti-inflammatory Properties

In a preclinical study published in Pharmacology Reports, the compound was tested for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in edema compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine?

  • Methodological Answer : The compound is typically synthesized via cyclization of pyrrole precursors followed by halogenation. Batch synthesis involves reacting pyrrolo-triazine intermediates with chlorinating agents (e.g., POCl₃) under reflux conditions . Modifications, such as bromination at the 7-position, can be achieved using N-bromosuccinimide (NBS) in DMF . Key steps include purification via column chromatography and characterization using LC-MS to confirm halogenation efficiency.

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and torsion angles in the fused triazine-pyrrole system .
  • ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and amine groups (δ 5.1–5.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 153.57 for C₆H₄ClN₃) .

Q. What are the primary biological targets of 2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

  • Methodological Answer : Derivatives target kinase domains (e.g., EGFR/HER2) due to the triazine core's ability to form hydrogen bonds with ATP-binding pockets. Activity is assessed via kinase inhibition assays (IC₅₀ values ≤ 50 nM in some analogs) . Substituent positioning (e.g., chloro at C2 vs. C4) significantly alters selectivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer :

  • Process control : Use continuous-flow chemistry to enhance mixing and reduce side reactions (e.g., dichlorination at undesired positions) .
  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation during halogenation.
  • Table 1 : Comparison of batch vs. flow synthesis parameters.
ParameterBatch Synthesis Flow Synthesis
Reaction Time12–24 h1–2 h
Yield (%)45–6075–85
Purity (HPLC)≥90%≥95%

Q. How to resolve contradictions in reported biological activity data across structurally similar analogs?

  • Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:

  • Controlled substitution : Compare analogs with halogen (Cl, Br) or methyl groups at C2/C4.
  • Orthogonal assays : Validate kinase inhibition using both enzymatic (FRET-based) and cellular (proliferation) assays .
  • Table 2 : Impact of substituents on EGFR inhibition (IC₅₀, nM).
Substituent PositionCl (C2) Br (C7) CH₃ (C4)
IC₅₀ (nM)12.38.945.6

Q. What computational strategies predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding poses in kinase domains (PDB: 1M17). Prioritize analogs with ΔG ≤ -9 kcal/mol .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
  • Pharmacophore modeling : Identify essential features (e.g., amine at C4, chloro at C2) for kinase affinity .

Data Contradiction Analysis

Q. Why do some studies report divergent solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Resolve via:

  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of batches synthesized at different temperatures .
  • Dynamic vapor sorption (DVS) : Measure hygroscopicity to assess stability in aqueous buffers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.